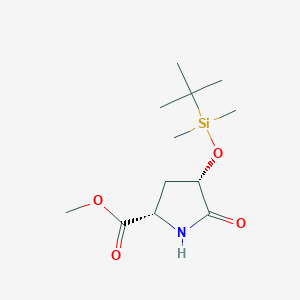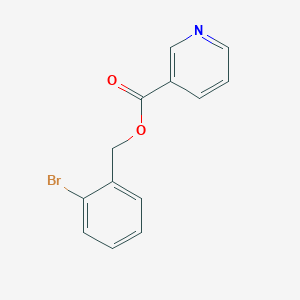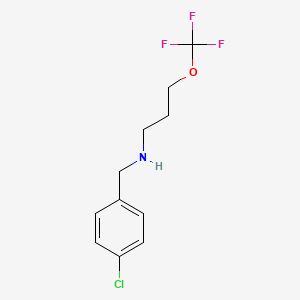![molecular formula C11H14BrNO2 B11758820 [(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a brominated benzyl group attached to an ethyl-amino-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid typically involves the bromination of benzyl compounds followed by the introduction of the ethyl-amino-acetic acid group. One common method involves the following steps:
Bromination: Benzyl chloride is reacted with bromine in the presence of a catalyst such as iron (III) bromide to yield 3-bromo-benzyl chloride.
Amination: The 3-bromo-benzyl chloride is then reacted with ethylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group can enhance the compound’s binding affinity to these targets, while the ethyl-amino-acetic acid moiety can modulate its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
[(3-Methyl-benzyl)-ethyl-amino]-acetic acid: Contains a methyl group instead of a halogen, leading to different chemical properties and applications.
[(3-Nitro-benzyl)-ethyl-amino]-acetic acid: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
This compound is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)methyl-ethylamino]acetic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Clave InChI |
HDNDXTOROGYHJN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11758739.png)
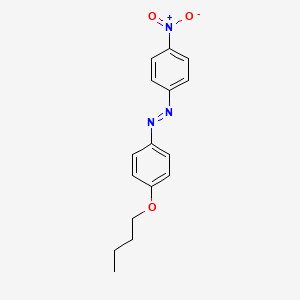
![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
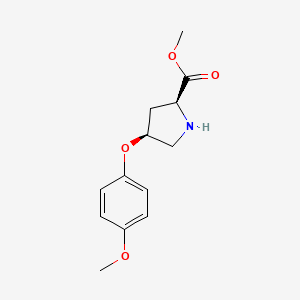
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
